1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is an organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both urea and thiadiazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The thiadiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(4-Methylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(4-Methylphenyl)-3-[5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
Comparison: Compared to its analogs, 1-(4-Methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea exhibits unique properties due to the specific positioning of the methyl groups on the aromatic rings. This structural variation can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-11-6-8-14(9-7-11)18-16(22)19-17-21-20-15(23-17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXLGVSYBWHYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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